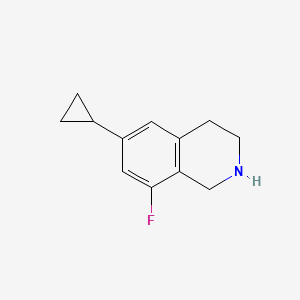

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Description

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic organic compound that features a cyclopropyl group and a fluorine atom attached to an isoquinoline core

Properties

Molecular Formula |

C12H14FN |

|---|---|

Molecular Weight |

191.24 g/mol |

IUPAC Name |

6-cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H14FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h5-6,8,14H,1-4,7H2 |

InChI Key |

HINPFVRUJIUYOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(CNCC3)C(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).

Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group but shares the fluorine-substituted isoquinoline core.

8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the cyclopropyl group.

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline: Contains the cyclopropyl group but lacks the fluorine atom.

Uniqueness

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Biological Activity

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1774898-85-9) is a novel compound characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features a cyclopropyl group and a fluorine atom, which influence its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H14FN |

| Molecular Weight | 191.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H14FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h5-6,8,14H,1-4,7H2 |

| SMILES | C1CC1C2=CC3=C(CNCC3)C(=C2)F |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, notably the SKOV-3 ovarian cancer cell line. The compound demonstrated significant antiproliferative activity with a GI50 value of approximately 13.14 μM , indicating its effectiveness in inhibiting tumor cell growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be closely related to its structural components. Modifications to the cyclopropyl and tetrahydroisoquinoline moieties have been explored to enhance efficacy:

- Cyclopropyl Replacement : Substituting the cyclopropyl group with an ethyl group resulted in an increased antiproliferative effect (GI50 = 13.14 μM vs. SKOV-3) and improved selectivity towards cancer cells compared to non-cancerous cells .

- Tetrahydroisoquinoline Modifications : Replacing the tetrahydroisoquinoline with other moieties such as phenylpiperidine showed promising results with a GI50 of 17.14 μM against SKOV-3 .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor proliferation.

- Receptor Modulation : It interacts with various receptors that play roles in cellular signaling pathways related to cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antitumor Activity : A recent study indicated that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines. The original compound showed moderate selectivity but was less effective than some derivatives that replaced functional groups .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.